1-(Methylamino)ethen-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Methylamino)ethen-1-ol, also known as 2-(Methylamino)ethanol, is an organic compound with the molecular formula C3H9NO. It is a colorless, hygroscopic liquid with a faint ammoniacal odor. This compound is used as an intermediate in the synthesis of various chemicals and finds applications in multiple industries, including pharmaceuticals, textiles, and personal care products .
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(Methylamino)ethen-1-ol can be synthesized through the reaction of ethylene oxide with excess methylamine in an aqueous solution. This reaction yields a mixture of the 1:1 addition product, this compound, and the 1:2 addition product, methyl diethanolamine . The reaction is typically carried out in a flow reactor to ensure high yields of the desired product. The excess methylamine and water are removed, and the products are isolated by fractional distillation .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route. The process involves the continuous feeding of reactants into a flow reactor, followed by the removal of excess methylamine and water. The target product is then isolated through fractional distillation .
Chemical Reactions Analysis
Types of Reactions
1-(Methylamino)ethen-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert it into primary or secondary amines.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are employed.
Major Products Formed
Oxidation: Aldehydes or ketones.
Reduction: Primary or secondary amines.
Substitution: Halides or alkyl derivatives.
Scientific Research Applications
1-(Methylamino)ethen-1-ol is utilized in various scientific research applications:
Chemistry: It serves as a building block in the synthesis of polymers and other complex molecules.
Biology: The compound is used in the study of biochemical pathways and enzyme interactions.
Mechanism of Action
The mechanism of action of 1-(Methylamino)ethen-1-ol involves its interaction with various molecular targets and pathways. The compound can act as a nucleophile, participating in nucleophilic substitution reactions. It can also form hydrogen bonds with other molecules, influencing their reactivity and stability .
Comparison with Similar Compounds
Similar Compounds
2-(Ethylamino)ethanol: Similar in structure but with an ethyl group instead of a methyl group.
N-Methylethanolamine: Another closely related compound with similar properties and applications.
Dimethylethanolamine: Contains two methyl groups attached to the nitrogen atom.
Uniqueness
1-(Methylamino)ethen-1-ol is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions. Its versatility makes it valuable in various industrial and research applications .
Properties
CAS No. |
126146-55-2 |
---|---|
Molecular Formula |
C3H7NO |
Molecular Weight |
73.09 g/mol |
IUPAC Name |
1-(methylamino)ethenol |
InChI |
InChI=1S/C3H7NO/c1-3(5)4-2/h4-5H,1H2,2H3 |
InChI Key |
KGXKMMIMTSXVPH-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.